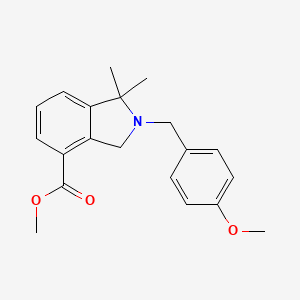
Methyl 2-(4-methoxybenzyl)-1,1-dimethylisoindoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-methoxybenzyl)-1,1-dimethylisoindoline-4-carboxylate is an organic compound with a complex structure that includes a methoxybenzyl group and an isoindoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methoxybenzyl)-1,1-dimethylisoindoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of isoindoline derivatives with 4-methoxybenzyl halides under basic conditions, followed by esterification with methyl chloroformate. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-methoxybenzyl)-1,1-dimethylisoindoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-methoxybenzyl)-1,1-dimethylisoindoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(4-methoxybenzyl)-1,1-dimethylisoindoline-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(4-methoxyphenyl)-1,1-dimethylisoindoline-4-carboxylate
- Methyl 2-(4-methoxybenzyl)-1,1-dimethylisoindoline-3-carboxylate
Uniqueness
Methyl 2-(4-methoxybenzyl)-1,1-dimethylisoindoline-4-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxybenzyl group and isoindoline core make it a versatile compound for various applications, distinguishing it from other similar molecules .
Eigenschaften
Molekularformel |
C20H23NO3 |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
methyl 2-[(4-methoxyphenyl)methyl]-1,1-dimethyl-3H-isoindole-4-carboxylate |
InChI |
InChI=1S/C20H23NO3/c1-20(2)18-7-5-6-16(19(22)24-4)17(18)13-21(20)12-14-8-10-15(23-3)11-9-14/h5-11H,12-13H2,1-4H3 |
InChI-Schlüssel |
WQZWYJBZEQEGSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC(=C2CN1CC3=CC=C(C=C3)OC)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















